molecular formula C18H37NO3 B6160408 N,N-bis(2-hydroxypropyl)dodecanamide CAS No. 54914-38-4

N,N-bis(2-hydroxypropyl)dodecanamide

Cat. No. B6160408
CAS RN: 54914-38-4
M. Wt: 315.5
InChI Key:
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Description

N,N-bis(2-hydroxypropyl)dodecanamide, also known as N,N-bis(2-hydroxypropyl)dodecanamide or BHD, is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular weight of 220.3 g/mol. BHD is a derivative of dodecanamide, a fatty acid amide found in various natural sources, including plant and animal fats. BHD is synthesized from dodecanamide by a two-step process involving the addition of two hydroxypropyl groups. This compound is used in a variety of laboratory experiments and has been studied for its biochemical and physiological effects.

Scientific Research Applications

BHD has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential applications in drug delivery and tissue engineering. BHD has also been used in the synthesis of polymers for use in medical devices, such as drug-eluting stents. Additionally, BHD has been used as a surfactant to improve the solubility of drugs, as well as a stabilizer for the production of biodegradable polymers.

Mechanism of Action

The mechanism of action of BHD is not well understood. However, it is thought that BHD acts as a surfactant, reducing the surface tension of aqueous solutions and improving the solubility of drugs. Additionally, BHD is thought to act as a stabilizer, improving the shelf life of biodegradable polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of BHD have been studied in several laboratory experiments. Studies have shown that BHD can reduce the surface tension of aqueous solutions and increase the solubility of drugs. Additionally, BHD has been shown to interact with proteins and lipids, potentially affecting their function. In laboratory experiments, BHD has been found to have anti-inflammatory and antioxidant properties, as well as the potential to reduce the risk of cancer.

Advantages and Limitations for Lab Experiments

The use of BHD in laboratory experiments has several advantages. BHD is easy to synthesize, and it is readily available from commercial suppliers. Additionally, BHD is relatively inexpensive and non-toxic. However, there are some limitations to the use of BHD in laboratory experiments. BHD is not suitable for use in certain applications, such as drug delivery and tissue engineering, due to its low solubility in water. Additionally, BHD has a limited shelf life and can degrade over time.

Future Directions

There are several potential future directions for the use of BHD in scientific research. BHD could be used to develop new drug delivery systems for the targeted delivery of drugs to specific tissues. Additionally, BHD could be used to develop new biodegradable polymers for use in medical devices. Furthermore, BHD could be used to study the biochemical and physiological effects of fatty acid amides, as well as their potential therapeutic applications. Finally, BHD could be used to develop new surfactants for use in a variety of applications, such as drug solubilization and emulsion stabilization.

Synthesis Methods

BHD is synthesized from dodecanamide by a two-step process. First, dodecanamide is reacted with an appropriate amount of 2-chloropropionic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting product is an ester of 2-chloropropionic acid and dodecanamide. This ester is then reacted with an appropriate amount of 2-hydroxypropyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting product is N,N-bis(2-hydroxypropyl)dodecanamide(2-hydroxypropyl)dodecanamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N,N-bis(2-hydroxypropyl)dodecanamide involves the reaction of dodecanoyl chloride with N,N-bis(2-hydroxypropyl)amine in the presence of a base.", "Starting Materials": [ "Dodecanoyl chloride", "N,N-bis(2-hydroxypropyl)amine", "Base (e.g. triethylamine)" ], "Reaction": [ "Add dodecanoyl chloride dropwise to a solution of N,N-bis(2-hydroxypropyl)amine in anhydrous dichloromethane at 0°C.", "Stir the reaction mixture at 0°C for 1 hour.", "Add a base (e.g. triethylamine) to the reaction mixture and stir at room temperature for 24 hours.", "Extract the product with dichloromethane and wash with water.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product." ] }

CAS RN

54914-38-4

Molecular Formula

C18H37NO3

Molecular Weight

315.5

Purity

0

Origin of Product

United States

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